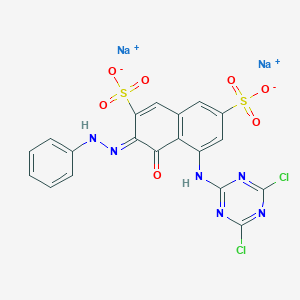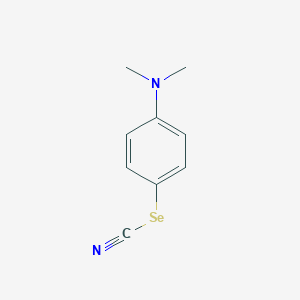
Selenocyanic acid, 4-(dimethylamino)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 4-(dimethylamino)phenyl ester (SeCN-DPA) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selenocyanate ester that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Wirkmechanismus
Selenocyanic acid, 4-(dimethylamino)phenyl ester works by reacting with ROS to form a fluorescent product. The reaction between Selenocyanic acid, 4-(dimethylamino)phenyl ester and ROS involves the oxidation of the selenocyanate group to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. Therefore, Selenocyanic acid, 4-(dimethylamino)phenyl ester can be used to quantify the level of ROS in biological samples.
Biochemische Und Physiologische Effekte
Selenocyanic acid, 4-(dimethylamino)phenyl ester has been shown to be non-toxic and non-cytotoxic in vitro. It does not interfere with cellular metabolism or cause any adverse effects on cellular function. Therefore, it is a safe and reliable tool for the detection of ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Selenocyanic acid, 4-(dimethylamino)phenyl ester has several advantages over other ROS probes. It has a high selectivity and sensitivity for ROS detection, and it can be used in a wide range of biological samples such as cells, tissues, and fluids. In addition, Selenocyanic acid, 4-(dimethylamino)phenyl ester is stable and does not require any special storage conditions.
However, Selenocyanic acid, 4-(dimethylamino)phenyl ester has some limitations. It is sensitive to pH changes, and it can be affected by the presence of other reactive species such as nitric oxide. Therefore, it is important to optimize the experimental conditions to ensure accurate and reliable results.
Zukünftige Richtungen
For Selenocyanic acid, 4-(dimethylamino)phenyl ester research include the development of new derivatives and in vivo studies.
Synthesemethoden
The synthesis of Selenocyanic acid, 4-(dimethylamino)phenyl ester involves the reaction of 4-(dimethylamino)phenol with selenocyanic acid. The reaction is carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote the formation of the ester bond. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and acetonitrile.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, 4-(dimethylamino)phenyl ester has been widely used in scientific research as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that are generated as a result of cellular metabolism. They play a crucial role in various physiological processes such as cell signaling, gene expression, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
10272-02-3 |
|---|---|
Produktname |
Selenocyanic acid, 4-(dimethylamino)phenyl ester |
Molekularformel |
C9H10N2Se |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C9H10N2Se/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3 |
InChI-Schlüssel |
FSHJCRFWICDPNE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)[Se]C#N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



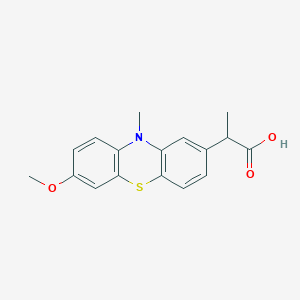

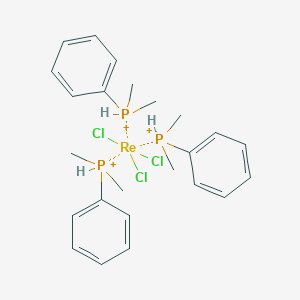
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
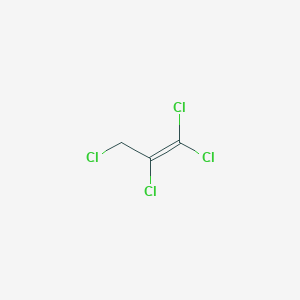
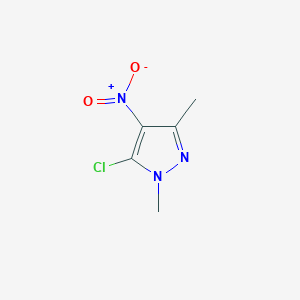
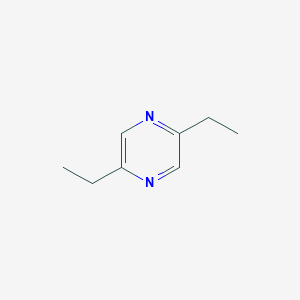
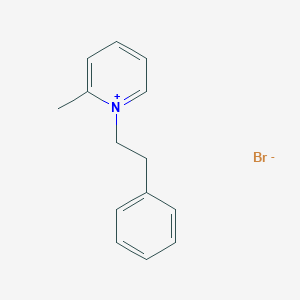
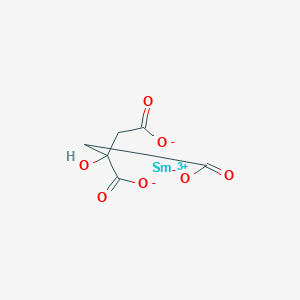
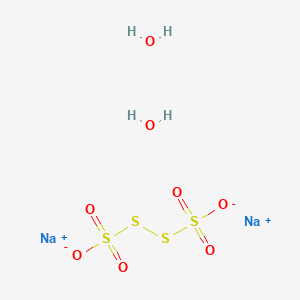
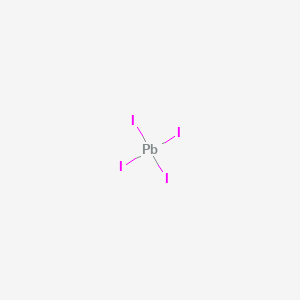
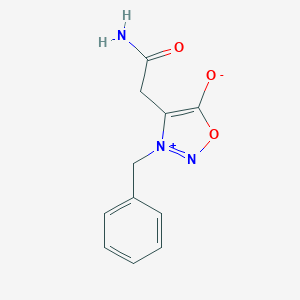
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
